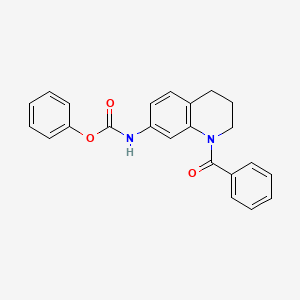

Phenyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Description

Historical Context of Tetrahydroquinoline-Based Carbamates

The tetrahydroquinoline scaffold has been a cornerstone of medicinal chemistry since the 19th century, with early natural products like physostigmine demonstrating the therapeutic potential of carbamate-functionalized alkaloids. Physostigmine, isolated from Physostigma venenosum, marked the first clinical application of a carbamate as an acetylcholinesterase inhibitor for treating glaucoma and myasthenia gravis. This discovery catalyzed interest in synthetic carbamate derivatives, particularly those fused to nitrogen-containing heterocycles like tetrahydroquinoline.

In the mid-20th century, the synthesis of pyridostigmine—a longer-acting carbamate analog—reinforced the structural advantages of tetrahydroquinoline systems in enhancing metabolic stability and target affinity. Contemporary studies have expanded this paradigm, with derivatives such as ethyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate illustrating the scaffold’s adaptability for modular functionalization. The incorporation of benzoyl groups at the 1-position and carbamate units at the 7-position, as seen in phenyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate, reflects a deliberate strategy to optimize steric and electronic interactions with biological targets.

Significance in Medicinal Chemistry Research

Tetrahydroquinoline-carbamate hybrids occupy a critical niche in drug discovery due to their dual capacity for target engagement and pharmacokinetic optimization. The tetrahydroquinoline core provides a rigid, planar framework that facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the carbamate moiety serves as a hydrolytically stable bioisostere for ester or amide groups. For example, 1,2,3,4-tetrahydroquinoline derivatives exhibit documented activity against 5-HT1A receptors, NMDA receptors, and acetylcholinesterase, with substitution patterns dictating selectivity profiles.

Recent advancements emphasize the role of 7-position modifications in tuning biological activity. In this compound, the phenyl carbamate group introduces a bulky hydrophobic substituent that may enhance blood-brain barrier permeability or modulate substrate recognition in cytochrome P450 enzymes. Comparative studies of analogs like N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide further validate the importance of carbamate positioning, with 7-substituted derivatives showing superior binding affinities in preliminary assays.

Carbamate Functionality in Contemporary Drug Design

Carbamates have resurged as privileged pharmacophores due to their balanced physicochemical properties and synthetic versatility. Unlike esters, carbamates resist non-specific hydrolysis by esterases, thereby improving in vivo stability. In this compound, the carbamate group serves dual roles:

- Hydrogen-bond acceptor : The carbonyl oxygen participates in hydrogen bonding with catalytic residues in target enzymes.

- Steric modulator : The phenyl substituent creates a hydrophobic pocket that may disrupt protein-protein interactions or allosterically regulate enzyme activity.

Structural analogs such as (7-chloro-1,2,3,4-tetrahydroisoquinolin-1-yl) carbamate demonstrate the scaffold’s tolerance for halogenation, which can enhance target selectivity and metabolic resistance. Computational studies of these compounds reveal favorable binding poses in models of acetylcholinesterase and serotonin transporters, underscoring their potential for central nervous system applications.

Research Trajectory and Academic Interest

Current synthetic efforts focus on streamlining the production of tetrahydroquinoline-carbamate hybrids via multicomponent reactions and catalytic asymmetric synthesis. For instance, Myers and Si developed a modular route to substituted isoquinolines using tert-butylamido anion intermediates, a methodology adaptable to tetrahydroquinoline systems. Such approaches enable rapid diversification of the carbamate and benzoyl substituents, facilitating structure-activity relationship (SAR) studies.

Ongoing pharmacological investigations prioritize the following applications:

- Neurodegenerative diseases : Carbamate derivatives show promise in inhibiting amyloid-β aggregation or tau hyperphosphorylation.

- Oncology : Tetrahydroquinoline-carbamates interfere with DNA topoisomerase II and microtubule dynamics, as evidenced by analogs like dynemycin.

- Anti-inflammatory therapy : COX-2 inhibition and NF-κB pathway modulation have been observed in preclinical models.

The table below summarizes key structural features and associated biological activities of select tetrahydroquinoline-carbamate analogs:

Properties

IUPAC Name |

phenyl N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c26-22(18-8-3-1-4-9-18)25-15-7-10-17-13-14-19(16-21(17)25)24-23(27)28-20-11-5-2-6-12-20/h1-6,8-9,11-14,16H,7,10,15H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYFHSRQBGZMCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate typically involves multi-step organic reactions. One common method includes the condensation of 1-benzoyl-1,2,3,4-tetrahydroquinoline with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Phenyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Phenyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism by which Phenyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Tetrahydroquinoline Derivatives

Research Implications

The benzoyl and carbamate groups in this compound position it as a versatile scaffold for drug discovery. Its comparison with sulphonamide, amine, and piperazine-containing analogues highlights trade-offs between rigidity, solubility, and target engagement. Future studies should explore its pharmacokinetic profile and catalytic applications, leveraging methodologies from and .

Biological Activity

Phenyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the class of tetrahydroquinoline derivatives, which are recognized for their diverse pharmacological activities. The synthesis typically involves the cyclization of aniline derivatives with ketones, followed by acylation and further modifications to introduce the carbamate moiety. This structural complexity contributes to its unique biological properties.

1. Antioxidant Properties

This compound exhibits notable antioxidant activity. Research indicates that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. In vitro studies have demonstrated its ability to reduce oxidative damage in cellular models.

2. Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines in various cellular assays. It modulates pathways involved in inflammation, particularly through the inhibition of nuclear factor kappa B (NF-κB) signaling. This suggests potential therapeutic applications in inflammatory diseases.

3. Anticancer Activity

Studies indicate that this compound possesses anticancer properties by inducing apoptosis in cancer cell lines. It has been tested against various cancer types, showing promising results in inhibiting cell proliferation and promoting programmed cell death.

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | NF-κB pathway inhibition | |

| Anticancer | Induction of apoptosis |

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in inflammatory processes.

- Receptor Modulation : It interacts with various receptors that regulate cellular signaling pathways associated with inflammation and cancer progression.

Case Study 1: Antioxidant Activity

In a controlled study involving human cell lines exposed to oxidative stress, treatment with this compound resulted in a significant reduction of reactive oxygen species (ROS), confirming its potential as an antioxidant agent.

Case Study 2: Anti-inflammatory Effects

A study assessed the impact of this compound on cytokine production in lipopolysaccharide-stimulated macrophages. Results indicated a marked decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels after treatment with varying concentrations of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.